molecular formula C19H26O2 B1610955 2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 328087-85-0

2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B1610955
CAS No.: 328087-85-0
M. Wt: 286.4 g/mol
InChI Key: OJGSGTWNQWAFBE-UHFFFAOYSA-N
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Description

2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a complex organic compound with the molecular formula C19H26O2. This compound is characterized by its unique structure, which includes both an adamantane and a bicyclo[2.2.1]heptene moiety. The presence of these two distinct structural features makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the esterification of 2-Methyladamantan-2-yl alcohol with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo esterification, and the product is continuously removed and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique structure.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyladamantane: Shares the adamantane moiety but lacks the bicyclo[2.2.1]heptene structure.

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains the bicyclo[2.2.1]heptene structure but lacks the adamantane moiety.

Uniqueness

2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to the combination of the adamantane and bicyclo[2.2.1]heptene structures in a single molecule. This dual structural feature imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-methyl-2-adamantyl) bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-19(15-6-12-4-13(8-15)9-16(19)7-12)21-18(20)17-10-11-2-3-14(17)5-11/h2-3,11-17H,4-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGSGTWNQWAFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)OC(=O)C4CC5CC4C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573144
Record name 2-Methyltricyclo[3.3.1.1~3,7~]decan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328087-85-0
Record name 2-Methyltricyclo[3.3.1.1~3,7~]decan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20 2-methyl-2-adamantyl acrylate (44 g, 0.2 mol) was dissolved in 250 ml of THF, cyclopentadiene (20 g, 0.3 mol) was added slowly thereto at 0° C. and then the reaction temperature was raised to about 50° C. Then, the reaction was stirred for about 20 hours. After completion of the reaction, excess THF was removed using a rotary evaporator and then neutralized with dilute sulfuric acid. Then, the resultant product was extracted using diethyl ether and dried over magnesium sulfate. The obtained crude product was vacuum-distilled to yield the desired compound of viscous colorless liquid (yield: 90%) FIGS. 1 and 2 are NMR and FT-IR spectrums of the compound.
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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